

Methylenediurea: A Technical Guide to Molecular Structure and Bonding

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Compound of Interest		
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Abstract

Methylenediurea (MDU) is a key organic compound that serves as a fundamental building block in the synthesis of urea-formaldehyde (UF) resins and as a component in controlled-release fertilizers.[1][2][3] Its molecular structure, characterized by a central methylene bridge connecting two urea moieties, dictates its chemical behavior and physical properties. This technical guide provides an in-depth analysis of the molecular structure, bonding, and physicochemical properties of **methylenediurea**, supported by quantitative data, experimental methodologies, and structural diagrams.

Molecular Structure

Methylenediurea, systematically named (carbamoylamino)methylurea, is a white, water-soluble solid with the chemical formula C₃H₈N₄O₂.[1][2] Its structure consists of two urea groups linked by a methylene (-CH₂-) group.

Synonyms: N,N"-Methylenebis(urea), Diureidomethane[2][4] CAS Number: 13547-17-6[4]

Caption: 2D structure of Methylenediurea.

Bonding and Molecular Geometry



The bonding in **methylenediurea** is characterized by a framework of covalent bonds and significant intermolecular hydrogen bonding.

Covalent Bonding

The molecule contains a network of single and double covalent bonds:

- C-N bonds: Linking the carbonyl carbon to the nitrogen atoms within the urea groups and the methylene carbon to the adjacent nitrogen atoms.
- C=O bonds: The carbonyl groups are characteristic of the urea moieties.
- N-H bonds: In the amine and amide groups.
- C-H bonds: In the central methylene bridge.

The stability of the central methylene bridge is pH-dependent. Under weakly acidic conditions (pH 3-5), the amidomethylene linkage is labile and can undergo hydrolysis, representing a reversible formation reaction.[5]

Hydrogen Bonding

Methylenediurea has four hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=O groups).[4] This allows for the formation of an extensive network of intermolecular hydrogen bonds. This hydrogen bonding is a critical factor in the properties of **methylenediurea** and the urea-formaldehyde resins derived from it. In low formaldehyde-to-urea ratio resins, these hydrogen bonds (C=O---H-N) can lead to the formation of crystalline polymers, which can affect the adhesion strength of the resin.[6]

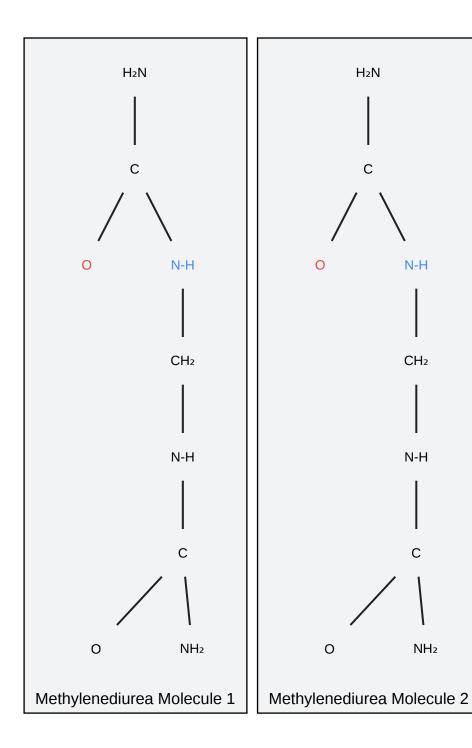
N-H

CH₂

N-H

 NH_2





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Caption: Intermolecular hydrogen bonding.

Quantitative Data Physicochemical Properties



The key physicochemical properties of **methylenediurea** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C3H8N4O2	[2][4]
Molecular Weight	132.12 g/mol	[4]
Appearance	White solid	[2]
Melting Point	203 °C	[2]
Boiling Point	298.3 °C at 760 mmHg	[7]
Density	1.358 g/cm ³	[5]
Hydrogen Bond Donor Count	4	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	2	[4]

Molecular Geometry Data

As of the time of this publication, a detailed crystal structure analysis of **methylenediurea** is not available in the public domain. Therefore, precise, experimentally determined bond lengths and angles for **methylenediurea** cannot be presented. However, the bond lengths and angles of the parent molecule, urea, provide a reasonable approximation for the geometry of the urea moieties within **methylenediurea**.

Comparative Data for Urea (H2N-CO-NH2) from Crystallographic Studies

Bond	Average Length (Å)
C=O	1.262
C-N	1.335



Angle	Average Value (°)
N-C-N	116.8
N-C-O	121.6
H-N-H	~120 (trigonal planar)
H-N-C	~120 (trigonal planar)

Note: The geometry around the nitrogen atoms in urea is trigonal planar due to resonance, which gives the C-N bond partial double bond character.

Experimental Protocols for Structural Elucidation

The molecular structure of **methylenediurea** and its derivatives in urea-formaldehyde resins are primarily investigated using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a principal tool for the structural analysis of methylenediurea and its oligomers.[6]

- Objective: To identify and quantify the different structural elements, such as the methylene bridges (-NH-CH₂-NH-), terminal methylol groups (-NH-CH₂OH), and urea units.
- Methodology:
 - Sample Preparation: A sample of methylenediurea or the urea-formaldehyde resin is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Data Acquisition: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer. Quantitative ¹³C NMR is often used for determining the relative abundance of different carbon environments.
 - Spectral Analysis: The chemical shifts and signal integrations are analyzed to identify the various functional groups and their connectivity. For example, the ¹³C NMR spectrum will show distinct signals for the methylene carbon and the carbonyl carbons.



X-ray Diffraction (XRD)

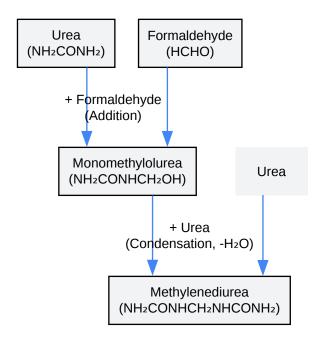
XRD is employed to analyze the solid-state structure, particularly the degree of crystallinity in urea-formaldehyde resins containing **methylenediurea**.[6]

- Objective: To determine if the material is amorphous or crystalline and to identify the crystal structure if present.
- Methodology:
 - Sample Preparation: A powdered sample of the solid material is prepared and mounted on a sample holder.
 - Data Acquisition: The sample is irradiated with monochromatic X-rays over a range of angles (2θ). The intensity of the diffracted X-rays is measured as a function of the diffraction angle.
 - Data Analysis: The resulting diffraction pattern is analyzed. Sharp peaks indicate a
 crystalline material, while broad humps are characteristic of an amorphous structure. The
 positions and intensities of the peaks can be used to determine the unit cell parameters
 and the arrangement of molecules in the crystal lattice.

Synthesis Pathway

Methylenediurea is synthesized through the condensation reaction of urea and formaldehyde. [1][2] The reaction proceeds in a stepwise manner.





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Caption: Synthesis of Methylenediurea.

- Addition Reaction: The first step is the addition of formaldehyde to an amine group of urea to form methylolurea.
- Condensation Reaction: The methylolurea then undergoes a condensation reaction with another molecule of urea, eliminating a molecule of water to form the stable methylene bridge of methylenediurea.

The reaction conditions, particularly pH and temperature, must be carefully controlled to favor the formation of **methylenediurea** and prevent the formation of longer-chain polymers or unwanted byproducts.[5]

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References



- 1. researchgate.net [researchgate.net]
- 2. Methylenediurea | C3H8N4O2 | CID 61645 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylene diurea Wikipedia [en.wikipedia.org]
- 4. N,N'-Bis(1-methylethyl)urea | C7H16N2O | CID 20084 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methylenediurea | 13547-17-6 | Benchchem [benchchem.com]
- 6. Trimorphism of N-methylurea: crystal structures, phase transitions and thermodynamic stabilities CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. biosynth.com [biosynth.com]
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